4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine CAS 1421599-34-9 properties
4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine CAS 1421599-34-9 properties
An In-depth Technical Guide to 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine (CAS 1421599-34-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: Unveiling a Core Heterocyclic Scaffold
4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine is a highly substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in both materials science and medicinal chemistry. The pyrimidine core, a π-deficient six-membered aromatic ring with two nitrogen atoms, serves as a versatile scaffold. Its electron-withdrawing nature and the availability of nitrogen lone pairs for hydrogen bonding and coordination make it a privileged structure in the design of functional molecules.[1] This particular compound, identified by CAS number 1421599-34-9, is primarily supplied for research and development purposes, with documented applications as a building block for small molecule semiconductors.[2][3] This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential within the broader context of pyrimidine chemistry.
Part 1: Core Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. The key identifiers and physicochemical characteristics of 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine are summarized below.
Chemical Structure
The molecule features a central 2,4,6-trisubstituted pyrimidine ring. The substituents are a phenyl group at position 2, a biphenyl group at position 4, and a bromophenyl group at position 6. This extensive aromatic system suggests a rigid, planar character, which is often desirable in materials for organic electronics.
Caption: Chemical structure of 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 1421599-34-9 | [2][3] |
| Molecular Formula | C₂₈H₁₉BrN₂ | [2][3] |
| Molecular Weight | 463.38 g/mol | [2] |
| Synonym | 4-[1,1'-Biphenyl]-4-yl-6-(4-bromophenyl)-2-phenylpyrimidine | [2] |
| Appearance | White to Orange to Green powder/crystal | |
| Purity | >98.0% (HPLC) | [2] |
| Melting Point | 189.0 - 193.0 °C | |
| Vapour Pressure | 0.0 ± 1.5 mmHg at 25°C | [2] |
| Storage | Room temperature, cool, dark place | [2][4] |
Part 2: Synthesis and Mechanistic Rationale
While a specific, published synthesis for CAS 1421599-34-9 was not identified, a highly plausible and efficient synthetic route can be designed based on well-established methodologies for constructing 2,4,6-triarylpyrimidines. The most logical approach involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with benzamidine.
Causality of Experimental Choice: This pathway is chosen for its reliability, high yields, and the ready availability of starting materials. The Claisen-Schmidt condensation is a robust method for forming carbon-carbon bonds, and the subsequent cyclization with an amidine is the cornerstone of pyrimidine synthesis, known as the Riemschneider synthesis.
Caption: Proposed two-step synthesis workflow for the target pyrimidine.
Representative Synthesis Protocol
Step 1: Synthesis of Chalcone Intermediate (1-(biphenyl-4-yl)-3-(4-bromophenyl)prop-2-en-1-one)
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Reagent Preparation: Dissolve 4-acetylbiphenyl (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
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Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq), dropwise with vigorous stirring. The base acts as a catalyst by deprotonating the α-carbon of the ketone, initiating the condensation.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The chalcone product, being insoluble, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove excess base, and then with a small amount of cold ethanol.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Step 2: Synthesis of 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine
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Reaction Setup: Combine the synthesized chalcone (1.0 eq) and benzamidine hydrochloride (1.2-1.5 eq) in a high-boiling point solvent like ethylene glycol or N,N-dimethylformamide (DMF).
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Base Addition: Add a base, such as sodium methoxide or potassium carbonate, to neutralize the benzamidine hydrochloride and facilitate the reaction.
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Cyclization: Heat the mixture to reflux (typically 120-160 °C) for 6-12 hours. The reaction involves a Michael addition of the amidine to the chalcone, followed by intramolecular cyclization and subsequent oxidation/aromatization to form the stable pyrimidine ring.
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Isolation: After cooling, pour the reaction mixture into water. The solid pyrimidine product will precipitate.
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Purification: Collect the crude product by filtration. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization to obtain the final product with high purity (>98%).
Part 3: Applications and Broader Research Context
While the primary documented use of this specific molecule is as a material building block, its structural motifs are highly relevant to drug discovery and advanced materials science.
Materials Science
The compound's extended π-conjugated system, composed of multiple interconnected aromatic rings, makes it a candidate for applications in organic electronics. Molecules with such structures are often investigated as:
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Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can act as an electron-withdrawing unit in "push-pull" chromophores, which are essential for creating emissive materials.[1] Related pyrimidine derivatives have been successfully used as emitters in OLEDs.
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Organic Semiconductors: The rigid, planar structure facilitates π-π stacking in the solid state, which is crucial for charge transport in organic field-effect transistors (OFETs).
Medicinal Chemistry & Drug Development
The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. Its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding allow it to interact with various biological targets. Research on structurally related di- and tri-aryl pyrimidines has shown significant potential in:
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Oncology: As inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are critical targets in cancer therapy.[5]
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Infectious Diseases: Bis-pyrimidine derivatives have demonstrated potent antimicrobial and antifungal activities.[6]
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Neurodegenerative Diseases: Certain pyrimidine derivatives are being explored for their potential to mitigate cognitive dysfunction in models of Alzheimer's disease.[7]
The presence of the biphenyl and bromophenyl groups on this specific molecule provides vectors for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for screening against biological targets.
Part 4: Safety and Handling
As a research chemical, proper handling is paramount to ensure laboratory safety. The available safety data sheet (SDS) indicates the following hazards and necessary precautions.[4]
| Hazard Information | Precautionary Measures |
| GHS Pictogram: Warning | Prevention: |
| Signal Word: Warning | P264: Wash hands and face thoroughly after handling. |
| Hazard Statements: | P280: Wear protective gloves/eye protection/face protection. |
| H315: Causes skin irritation.[4] | Response: |
| H319: Causes serious eye irritation.[4] | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332+P313: If skin irritation occurs: Get medical advice/attention. | |
| P337+P313: If eye irritation persists: Get medical advice/attention. | |
| Storage: | Keep container tightly closed. Store in a cool, dark, well-ventilated area away from oxidizing agents. |
Handling Protocol:
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Always handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.[4]
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Use appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Avoid generating dust during weighing and transfer.
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In case of spills, sweep up the material carefully, avoiding dust generation, and place it in a suitable container for disposal.
Conclusion
4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine (CAS 1421599-34-9) is a specialized chemical building block with a complex aromatic structure. Its primary utility lies in materials science research, likely for the development of novel organic semiconductors or emissive materials. While direct biological data is scarce, its core pyrimidine scaffold is of immense importance in drug discovery, suggesting that this compound and its derivatives could serve as valuable starting points for medicinal chemistry campaigns targeting a range of diseases. The synthetic pathways to access this and similar molecules are robust and well-understood, enabling its production for further investigation. Adherence to strict safety protocols is essential when handling this compound.
References
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Pure Synth. (2026). 4-(Biphenyl-4-Yl)-6-(4-Bromophenyl)-2-Phenylpyrimidine 98.0%(HPLC). Pure Synth Research Chemicals. [Link]
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Crayston, J. A., et al. (2021). 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. Molecules. [Link]
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Aswinanand, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. [Link]
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Abdel-Mohsen, H. T., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]
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Lange, J., et al. (1998). Biodegradation of biphenyl by the ascomycetous yeast Debaryomyces vanrijiae. ResearchGate. [Link]
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Kumar, V., et al. (2019). Design, Synthesis and Therapeutic Potential of Some 6, 6'-(1,4- phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine)analogues. Medicinal Chemistry. [Link]
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Reddy, G. T., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances. [Link]
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